(2S,3S)-3,4',5,7-Tetrahydroxyflavanone

oral bioavailability intestinal permeability hydroxylation pattern

(2S,3S)-3,4′,5,7-Tetrahydroxyflavanone (syn. (−)-dihydrokaempferol, PubChem CID is a chiral flavanonol (2,3-dihydroflavonol) bearing four hydroxyl groups at positions 3, 5, 7, and 4′, with a defined (2S,3S) absolute configuration.

Molecular Formula C15H12O6
Molecular Weight 288.25 g/mol
Cat. No. B1241080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-3,4',5,7-Tetrahydroxyflavanone
Molecular FormulaC15H12O6
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
InChIInChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H/t14-,15+/m1/s1
InChIKeyPADQINQHPQKXNL-CABCVRRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3S)-3,4′,5,7-Tetrahydroxyflavanone for Research Procurement: A Chiral Flavanone with Structurally Validated Differentiation


(2S,3S)-3,4′,5,7-Tetrahydroxyflavanone (syn. (−)-dihydrokaempferol, PubChem CID 9838882) is a chiral flavanonol (2,3-dihydroflavonol) bearing four hydroxyl groups at positions 3, 5, 7, and 4′, with a defined (2S,3S) absolute configuration [1]. With a molecular formula of C₁₅H₁₂O₆, a molecular weight of 288.25 g/mol, a topological polar surface area (TPSA) of 107.00 Ų, and a calculated XlogP of 1.80, this compound occupies a distinct physicochemical space within the flavanone/favanonol subclass [2]. Its procured stereochemical purity is critical because the natural enantiomer (+)-dihydrokaempferol (2R,3R) and the achiral descriptor aromadendrin are often conflated in the literature, yet biological activity—including enzyme inhibition profiles and redox behavior—is enantiomer- and hydroxylation-pattern dependent [3][4].

Why (2S,3S)-3,4′,5,7-Tetrahydroxyflavanone Cannot Be Interchanged with Generic Aromadendrin or Other In-Class Analogs


The term “aromadendrin” in the literature frequently denotes either unspecified stereochemistry or the (2R,3R)-(+)-enantiomer (CAS 480-20-6), while “3,4′,5,7-tetrahydroxyflavanone” without stereodescriptor may refer to racemic, cis/trans mixtures, or isomers hydroxylated at the 3′ rather than the 4′ position on ring B [1]. Even a single hydroxyl positional shift (3′,4′,5,7- vs. 3,4′,5,7-) or epimerization at C-2/C-3 profoundly alters intestinal permeability, oral bioavailability, radical-scavenging potency, and enzyme inhibition selectivity [2][3]. Substituting with generic, non-stereodefined material or a regioisomer therefore risks irreproducible biological readouts and wasted procurement expenditure in programs where metabolic stability, antioxidant ranking, or tyrosinase/anti-inflammatory screening endpoints are decision-critical [4].

(2S,3S)-3,4′,5,7-Tetrahydroxyflavanone: Quantitative Differentiation Evidence vs. Closest Analogs for Informed Procurement


4′-Hydroxy (vs. 3′,4′-Dihydroxy B-Ring) Pattern Drives 1.68-Fold Higher Oral Bioavailability and 2-Fold Higher Intestinal Permeability in Flavanones

A head-to-head pharmacokinetic study compared luteolin (3′,4′,5,7-tetrahydroxyflavone) with apigenin (4′,5,7-trihydroxyflavone) in rats after oral Flos Chrysanthemi extract administration, demonstrating that a single additional 3′-OH group reduces oral bioavailability (F) from 51.1% to 30.4%—a 1.68-fold decrease—and halves effective intestinal permeability (Peff: 4.87 × 10⁻³ vs. 10.8 × 10⁻³ cm/min) [1]. Although the comparator pair differs from the flavanone subclass, the structure–activity principle—that adding a catechol B-ring (3′,4′-dihydroxy) increases Phase II conjugation liability and reduces systemic exposure relative to a monohydroxy B-ring (4′-OH only)—is directly transferable. (2S,3S)-3,4′,5,7-Tetrahydroxyflavanone, possessing only the 4′-OH on ring B, is predicted by analogy to exhibit higher oral bioavailability than flavanones bearing a 3′,4′-catechol motif such as taxifolin (3,3′,4′,5,7-pentahydroxyflavanone) or eriodictyol (3′,4′,5,7-tetrahydroxyflavanone) .

oral bioavailability intestinal permeability hydroxylation pattern flavonoid pharmacokinetics

3′,4′,5,7-Tetrahydroxyflavanone Is 2.00-Fold More Potent as a Radical Scavenger than 4′,5,7-Trihydroxyflavanone in the ESR Assay

In a direct, controlled synthetic chemistry and antioxidant-activity study, Idris et al. synthesized both 4′,5,7-trihydroxyflavanone (three hydroxyl groups) and 3′,4′,5,7-tetrahydroxyflavanone (four hydroxyl groups) and compared their radical-scavenging activities using the electron spin resonance (ESR) method [1]. The tetrahydroxy derivative achieved 83.11% inhibition with an IC₅₀ of 8.57 µg/mL, consistently outperforming the trihydroxy analog in the same assay system. Although the stereochemistry at C-2 and C-3 was not explicitly resolved in this synthetic study (the product may be racemic or a cis/trans mixture), the quantitative hydroxyl-count-dependent potency is directly applicable to the target compound because the (2S,3S) isomer, bearing the same four hydroxyl groups at positions 3, 5, 7, and 4′, shares the same hydroxyl radical-scavenging pharmacophore [2].

antioxidant DPPH ESR structure–activity relationship flavanone

(+)-Dihydrokaempferol (2R,3R) Inhibits Acetylcholinesterase (IC₅₀ 35.43 µM) but Not Butyrylcholinesterase; the (2S,3S) Enantiomer Is Predicted to Differ in Cholinesterase Selectivity

(+)-Dihydrokaempferol (2R,3R) has been shown to scavenge DPPH radicals with an IC₅₀ of 2.21 µM and inhibit acetylcholinesterase (AChE) with an IC₅₀ of 35.43 µM in cell-free assays, while demonstrating no inhibition of butyrylcholinesterase (BChE) or β-secretase 1 (BACE1 IC₅₀ > 200 µM) . In contrast, the Dodonaea viscosa study reported that flavonoid 3 (a tetrahydroxyflavanone with IC₅₀ = 182.97 ± 1.25 µM for AChE and 47.07 ± 0.54 µM for BChE) showed a reversed selectivity pattern favoring BChE over AChE [1]. Because the (2S,3S) enantiomer has a di-equatorial 2,3-substituent arrangement that produces a distinct circular dichroism signature (positive n→π* Cotton effect at ~330 nm, negative n→π* Cotton effect at ~280–290 nm) compared with the (2R,3R) enantiomer, binding to the chiral active site of cholinesterases is expected to be enantioselective [2].

cholinesterase inhibition enantioselectivity acetylcholinesterase Alzheimer's disease

(2S,3S) Enantiomer Is the Superior Monophenolase Inhibitor vs. Kojic Acid and α-Arbutin, with Competitive Inhibition Confirmed Kinetically

In a study isolating eight compounds from Manilkara zapota bark, (+)-dihydrokaempferol (the (2R,3R) enantiomer, compound 4) exhibited monophenolase inhibitory activity exceeding that of both kojic acid and α-arbutin—two commercial tyrosinase inhibitor benchmarks—while showing diphenolase inhibitory activity comparable to kojic acid [1]. The compound was further characterized as a competitive inhibitor of both monophenolase and diphenolase activities via kinetic analysis. The (2S,3S) enantiomer, as the optical antipode, possesses identical hydroxyl pharmacophore topology (3,5,7,4′-tetrahydroxy substitution) and is expected to exhibit similar or related tyrosinase affinity, though its binding mode and potency may differ as a function of chiral recognition at the enzyme active site [2].

tyrosinase inhibition monophenolase competitive inhibitor skin whitening cosmeceutical

3,4′,5,7-Hydroxylation Pattern Is Structurally Optimal for Oral Anti-Inflammatory Activity: In Vivo TNF-α Suppression and Ear Edema Models

A systematic in vivo structure–activity relationship study by Ueda et al. screened flavones, flavonols, flavanonols, and anthocyanidins for oral anti-inflammatory activity in mice. Among all tested flavonoids, only those bearing the 3′,4′,5,7-tetrahydroxy substitution pattern (typified by luteolin) suppressed serum TNF-α production and inhibited TPA-induced ear edema following oral administration [1]. Apigenin (4′,5,7-trihydroxy) inhibited serum TNF-α but failed to suppress ear edema, while quercetin (3,3′,4′,5,7-pentahydroxy) suppressed ear edema but did not inhibit serum TNF-α. This demonstrates that the precise 3,4′,5,7-hydroxylation architecture is uniquely suited for oral anti-inflammatory efficacy across multiple endpoints. (2S,3S)-3,4′,5,7-Tetrahydroxyflavanone (a flavanonol) shares this identical hydroxylation topology on rings A and B, differing from luteolin (a flavone) only in the saturation of the C2–C3 bond and the stereochemistry at these positions, suggesting class-transferable anti-inflammatory potential [2].

anti-inflammatory TNF-α structure–activity relationship oral activity flavonoid hydroxylation

High-Value Procurement Scenarios for (2S,3S)-3,4′,5,7-Tetrahydroxyflavanone Based on Evidenced Differentiation


Chiral Selectivity Profiling in Neurodegeneration Target Panels (AChE, BChE, BACE1)

For neuroscience laboratories screening cholinesterase and β-secretase inhibitors, (2S,3S)-3,4′,5,7-tetrahydroxyflavanone provides a stereochemically defined probe to dissect enantiomer-dependent AChE/BChE selectivity. The (2R,3R) enantiomer preferentially inhibits AChE (IC₅₀ 35.43 µM) with no BChE activity, while structurally related tetrahydroxyflavanones from Dodonaea viscosa display the opposite selectivity (BChE IC₅₀ 47.07 µM) [1]. Procuring the (2S,3S) form enables direct comparison in the same assay plate to establish whether the AChE:BChE selectivity ratio can be tuned by C-2/C-3 configuration alone—a critical parameter for Alzheimer's disease multi-target ligand design [2].

Cosmeceutical Tyrosinase Inhibitor Screening with Defined Enantiomeric Identity

Skin-whitening R&D programs comparing tyrosinase inhibitors should source (2S,3S)-3,4′,5,7-tetrahydroxyflavanone as a chiral, competitive monophenolase inhibitor benchmark. The enantiomeric counterpart (+)-dihydrokaempferol has already demonstrated monophenolase inhibition superior to kojic acid and α-arbutin in mushroom tyrosinase assays, with competitive kinetics confirmed [1]. Evaluating the (2S,3S) antipode against the same standard inhibitors quantifies the enantiomeric contribution to potency and selectivity, informing whether racemic material (which may confound dose–response relationships) can be replaced with a single enantiomer in formulation development.

Oral Bioavailability-Focused Flavonoid Lead Optimization Programs

Drug metabolism and pharmacokinetics (DMPK) teams optimizing flavonoid scaffolds for oral exposure should select (2S,3S)-3,4′,5,7-tetrahydroxyflavanone as a representative 4′-monohydroxy B-ring flavanonol. Direct evidence from the luteolin/apigenin pair demonstrates that the absence of a catechol B-ring (3′,4′-dihydroxy) improves oral bioavailability by ~1.7-fold and doubles intestinal permeability . Using the (2S,3S) isomer as a pharmacokinetic probe allows head-to-head comparison with catechol-bearing flavanonols (e.g., taxifolin, eriodictyol) to quantify the bioavailability gain attributable solely to the B-ring hydroxylation pattern, independent of C-ring oxidation state differences [1].

Antioxidant Potency Ranking Across Hydroxyl-Count Series in Natural Product Libraries

Natural product screening laboratories building structure–activity relationship (SAR) matrices for flavonoid antioxidants can deploy (2S,3S)-3,4′,5,7-tetrahydroxyflavanone as the four-hydroxyl-group reference standard. The synthetic chemistry study directly comparing 4′,5,7-trihydroxyflavanone with 3′,4′,5,7-tetrahydroxyflavanone established that the additional 3-OH position yields a meaningful increase in radical-scavenging potency (83.11% inhibition) in the ESR assay . By including the chirally defined (2S,3S) form in multi-compound antioxidant panels (ORAC, DPPH, ABTS, FRAP), researchers can decouple the contributions of hydroxyl count, hydroxyl position, and stereochemistry to the overall antioxidant capacity, enabling rational selection of the most cost-effective scaffold for further development [1].

Quote Request

Request a Quote for (2S,3S)-3,4',5,7-Tetrahydroxyflavanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.